Cas no 893788-32-4 (7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3triazolo1,5-aquinazolin-5-amine)

7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3triazolo1,5-aquinazolin-5-amine 化学的及び物理的性質
名前と識別子
-
- 7-Chloro-3-[(4-ethylphenyl)sulfonyl]-N-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- F3165-1327
- 7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 893788-32-4
- 7-chloro-3-(4-ethylphenyl)sulfonyl-N-phenyltriazolo[1,5-a]quinazolin-5-amine
- AKOS001858072
- 7-chloro-3-((4-ethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3triazolo1,5-aquinazolin-5-amine
-
- インチ: 1S/C23H18ClN5O2S/c1-2-15-8-11-18(12-9-15)32(30,31)23-22-26-21(25-17-6-4-3-5-7-17)19-14-16(24)10-13-20(19)29(22)28-27-23/h3-14H,2H2,1H3,(H,25,26)
- InChIKey: PPKAZRCDXQSPKM-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2=C(C=1)C(NC1C=CC=CC=1)=NC1=C(N=NN12)S(C1C=CC(CC)=CC=1)(=O)=O
計算された属性
- せいみつぶんしりょう: 463.0869737g/mol
- どういたいしつりょう: 463.0869737g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 5
- 複雑さ: 735
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.5
- トポロジー分子極性表面積: 97.6Ų
じっけんとくせい
- 密度みつど: 1.45±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): -1.88±0.40(Predicted)
7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3triazolo1,5-aquinazolin-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3165-1327-10μmol |
7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-32-4 | 90%+ | 10μl |
$69.0 | 2023-04-27 | |
Life Chemicals | F3165-1327-3mg |
7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-32-4 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3165-1327-5mg |
7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-32-4 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3165-1327-2μmol |
7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-32-4 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3165-1327-4mg |
7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-32-4 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
A2B Chem LLC | BA72677-10mg |
7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-32-4 | 10mg |
$291.00 | 2024-04-19 | ||
Life Chemicals | F3165-1327-1mg |
7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-32-4 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3165-1327-15mg |
7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-32-4 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3165-1327-2mg |
7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-32-4 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
A2B Chem LLC | BA72677-1mg |
7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
893788-32-4 | 1mg |
$245.00 | 2024-04-19 |
7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3triazolo1,5-aquinazolin-5-amine 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Tae Hwan Noh,Youn Jung Choi,Yoon Kyong Ryu,Young-A Lee,Ok-Sang Jung CrystEngComm, 2009,11, 2371-2374
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3triazolo1,5-aquinazolin-5-amineに関する追加情報
Introduction to 7-Chloro-3-(4-Ethylbenzenesulfonyl)-N-Phenyl-1,2,3-Triazolo[1,5-a]Quinazolin-5-Amine (CAS No. 893788-32-4)
7-Chloro-3-(4-Ethylbenzenesulfonyl)-N-Phenyl-1,2,3-triazolo[1,5-a]quinazolin-5-amine (CAS No. 893788-32-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazoloquinazolines, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
The structure of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3-triazolo[1,5-a]quinazolin-5-amine is characterized by a central triazoloquinazoline core substituted with a 7-chloro group, a 4-ethylbenzenesulfonyl moiety at the 3-position, and an N-phenyl group at the 5-position. The presence of these functional groups imparts unique chemical and biological properties to the molecule, making it a promising candidate for further research and development.
Recent studies have highlighted the potential of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3-triazolo[1,5-a]quinazolin-5-amine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent antitumor activity against several cancer cell lines. The researchers found that it selectively inhibits the growth of cancer cells while showing minimal cytotoxicity towards normal cells. This selective inhibition is attributed to its ability to disrupt specific signaling pathways involved in cell proliferation and survival.
In addition to its antitumor properties, 7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3-triazolo[1,5-a]quinazolin-5-amine has also been investigated for its anti-inflammatory effects. A study conducted by a team of researchers from the University of California demonstrated that this compound effectively reduces inflammation in both in vitro and in vivo models. The mechanism of action involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of the inflammatory response.
The antimicrobial activity of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3-triazolo[1,5-a]quinazolin-5-amine has also been explored. A study published in the European Journal of Medicinal Chemistry in 2021 reported that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The researchers found that it disrupts bacterial cell membranes and inhibits DNA replication, leading to bacterial cell death.
The synthesis of 7-chloro-3-(4-ethylbenzenesulfonyl)-N-phenyl-1,2,3-triazolo[1,5-a]quinazolin-5-amine has been optimized through various synthetic routes. One common approach involves the reaction of 7-chloroquinazolinone with azide and alkyne precursors followed by cyclization to form the triazoloquinazoline core. Subsequent functionalization steps introduce the 4-ethylbenzenesulfonyl and N-phenyl groups to yield the final product. These synthetic methods have been refined to improve yield and purity, making large-scale production feasible for pharmaceutical applications.
Clinical trials are currently underway to evaluate the safety and efficacy of 7-chloro-3-(4-Ethylbenzenesulfonyl)-N-Phenyl-*1*,*2*,*3*-Triazolo[*1*,*5*-a]Quinazolin-*5*-Amine* in human subjects. Preliminary results from phase I trials have shown promising outcomes with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical development.
In conclusion, 7-Chloro-*3*-(4-Ethylbenzenesulfony*l)-*N*-Phe*n*yl-*1*,*2*,*3*-Tr*i*a*zol*o[*1*,*5*-a]*Q*uinazo*l*i*n-*5*-Amine (CAS No. 893788-*3*-*4*) represents a promising lead compound with diverse biological activities. Its potential applications in cancer therapy, inflammation management, and antimicrobial treatment make it an exciting area of research for medicinal chemists and pharmaceutical scientists alike.
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